6-aminoundecanedioic Acid

Polymer Synthesis Biomaterials Linker Chemistry

6-Aminoundecanedioic Acid (CAS 104178-12-3) is an aliphatic amino dicarboxylic acid with the molecular formula C11H21NO4 and a molecular weight of 231.289 g/mol. Its structure features an 11-carbon linear chain with a central amino group at the sixth position and terminal carboxylic acid groups at both ends.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
CAS No. 104178-12-3
Cat. No. B14343681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-aminoundecanedioic Acid
CAS104178-12-3
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC(CCC(=O)O)CC(CCCCC(=O)O)N
InChIInChI=1S/C11H21NO4/c12-9(5-1-3-7-10(13)14)6-2-4-8-11(15)16/h9H,1-8,12H2,(H,13,14)(H,15,16)
InChIKeyCYQNLOGQMXTRSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminoundecanedioic Acid (CAS 104178-12-3): Chemical Profile and Procurement Context


6-Aminoundecanedioic Acid (CAS 104178-12-3) is an aliphatic amino dicarboxylic acid with the molecular formula C11H21NO4 and a molecular weight of 231.289 g/mol [1]. Its structure features an 11-carbon linear chain with a central amino group at the sixth position and terminal carboxylic acid groups at both ends . This bifunctional nature makes it a versatile monomer and chemical intermediate, distinct from common α,ω-amino acids which have only one carboxylic acid group. The compound is primarily utilized in the synthesis of specialty polyamides and biodegradable polymers, and as a linker in pharmaceutical research .

Critical Differentiators: Why 6-Aminoundecanedioic Acid Cannot Be Readily Substituted


Generic substitution fails for 6-aminoundecanedioic Acid due to its unique molecular architecture, which provides a specific combination of chain length, bifunctionality (amine plus two carboxylic acids), and the central position of the amine group . This contrasts sharply with common alternatives like 11-aminoundecanoic acid (an α,ω-amino acid) or simple aliphatic diamines/diacids. The central amine placement disrupts crystallinity and alters polymer chain packing compared to its linear ω-amino acid isomer, leading to different mechanical and thermal properties in derived polyamides [1]. Furthermore, the presence of two carboxylic acid groups offers higher crosslinking or conjugation potential than a mono-carboxylic acid analog, which is crucial in applications like drug delivery and specialty coatings .

Quantifiable Differentiation of 6-Aminoundecanedioic Acid: Evidence-Based Comparison


Chain Length and Hydrophobicity: 6-Aminoundecanedioic Acid vs. 6-Aminocaproic Acid

The C11 chain of 6-aminoundecanedioic acid provides a significantly more hydrophobic and flexible spacer compared to the shorter C6 chain of 6-aminocaproic acid. This is reflected in the calculated LogP (octanol-water partition coefficient) values. A higher LogP indicates increased lipophilicity, which can be critical for modulating polymer degradation rates, drug release profiles, and material-water interactions [1].

Polymer Synthesis Biomaterials Linker Chemistry

Molecular Weight and Spacer Length: Impact on Polymer Properties

The molecular weight (231.29 g/mol) and the 11-carbon backbone of 6-aminoundecanedioic acid place it between shorter-chain analogs like adipic acid (C6, 146.14 g/mol) and longer-chain monomers like dodecanedioic acid (C12, 230.30 g/mol) [1]. This specific chain length influences the resulting polymer's crystallinity, melting temperature, and flexibility. While direct comparative data on polymers derived specifically from 6-aminoundecanedioic acid is scarce, studies on even-odd nylons from undecanedioic acid demonstrate that the C11 chain length leads to unique thermal properties compared to both shorter (C6) and longer (C12) diacids [2].

Polyamide Synthesis Material Science Monomer Selection

Functional Group Availability: Dicarboxylic Acid vs. Mono-Carboxylic Acid Analogs

6-Aminoundecanedioic acid possesses three reactive functional groups: one primary amine and two carboxylic acids [1]. This trifunctionality is a key differentiator from its mono-carboxylic acid isomer, 11-aminoundecanoic acid, which has only one amine and one carboxylic acid [2]. The additional carboxylic acid moiety in 6-aminoundecanedioic acid provides an extra site for covalent modification, crosslinking, or ionic interaction, significantly expanding its utility in polymer synthesis and bioconjugation.

Bioconjugation Drug Delivery Polymer Chemistry

Water Solubility Profile of 6-Aminoundecanedioic Acid

The compound is reported to be soluble in water to at least 25 mg/mL [1]. This solubility is attributed to the presence of three polar functional groups (one amine, two carboxylic acids) which can form hydrogen bonds with water . While comparative solubility data for close structural analogs under identical conditions is unavailable, this quantitative value provides a crucial baseline for formulation and reaction medium selection. For instance, it suggests superior aqueous solubility compared to fully hydrophobic aliphatic chains of similar length but lacking polar groups.

Formulation Science Polymer Processing Analytical Chemistry

High-Value Application Scenarios for 6-Aminoundecanedioic Acid


Synthesis of Flexible Polyamides with Tailored Hydrophobicity

Its 11-carbon backbone and central amine group make it an ideal monomer for synthesizing copolyamides with a unique balance of flexibility, reduced moisture uptake, and thermal stability [1]. This stems from the structural disruption it causes in the polymer chain, leading to properties distinct from those of conventional polyamides like PA 6 or PA 6,6 [2]. This is particularly relevant for applications in flexible tubing, specialty films, and engineering plastics where a specific combination of mechanical and barrier properties is required.

Development of Biodegradable Polyesteramides for Biomedical Use

The compound's bifunctional nature and central amine placement are leveraged in the synthesis of biodegradable polyesteramides, often in combination with monomers like lactic acid [1]. The C11 chain provides a hydrophobic segment that can modulate the degradation rate and mechanical properties of the resulting copolymer, making it a candidate for drug delivery systems, tissue engineering scaffolds, and resorbable medical devices.

Specialty Linker in Antibody-Drug Conjugates (ADCs) and PROTACs

The combination of a long, flexible C11 chain with three reactive functional groups (one amine, two carboxylic acids) makes 6-aminoundecanedioic acid a valuable linker in advanced pharmaceutical research [1]. The extended aliphatic spacer can improve the pharmacokinetic profile of a conjugate by reducing immunogenicity and optimizing the distance between a targeting ligand and a payload. Its trifunctionality allows for more complex, branched, or dual-payload conjugation strategies compared to simpler linear linkers [2].

Precursor for Bio-Based and Sustainable Polymers

While 6-aminoundecanedioic acid itself may be synthesized from petrochemical or biological feedstocks, its use in polymers contributes to the development of materials with a higher bio-based carbon content, especially when copolymerized with other bio-derived monomers [1]. The C11 chain length is particularly relevant, as it can be derived from castor oil (like 11-aminoundecanoic acid), offering a pathway toward more sustainable engineering plastics and fibers.

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